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Compound of Interest

Compound Name:
8-Bromo-1,2,3,4-

tetrahydroisoquinoline

Cat. No.: B1338643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and known characteristics of 8-Bromo-1,2,3,4-tetrahydroisoquinoline. This

document is intended to serve as a foundational resource for researchers and professionals

engaged in chemical synthesis, drug discovery, and development.

Molecular Structure and Chemical Identity
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound featuring a

tetrahydroisoquinoline core structure substituted with a bromine atom at the 8-position of the

aromatic ring.

Chemical Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 8-bromo-1,2,3,4-tetrahydroisoquinoline[1]

CAS Number 75416-51-2[1][2]

Chemical Formula C₉H₁₀BrN[1][2][3]

Molecular Weight 212.09 g/mol [1][2]

Canonical SMILES C1CNCC2=C1C=CC=C2Br[1]

InChI Key KHWGHUZYXQPIKA-UHFFFAOYSA-N[1]

Physicochemical Properties
A summary of the known physical and chemical properties of 8-Bromo-1,2,3,4-
tetrahydroisoquinoline is presented below.

Property Value Source

Appearance
Off-white to yellow solid-liquid

mixture
[2]

Boiling Point 294.3 °C at 760 mmHg [3]

Density 1.428 g/cm³ [3]

Flash Point 131.8 °C [3]

pKa (Predicted) 8.88 ± 0.20 [2]

Spectroscopic Data
Detailed experimental spectroscopic data for 8-Bromo-1,2,3,4-tetrahydroisoquinoline is not

widely available in the reviewed literature. However, based on its chemical structure and data

from related compounds, the following spectral characteristics can be anticipated.

Mass Spectrometry
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A reported mass spectrum indicates a protonated molecule [M+H]⁺ at m/z 211.9, which is

consistent with the molecular weight of the compound.[2]

Table of Expected Mass Spectrometry Fragments:

m/z Ion
Possible Fragmentation
Pathway

212/214 [M]⁺
Molecular ion (presence of Br

isotope pattern)

211/213 [M-H]⁺ Loss of a hydrogen atom

183/185 [M-C₂H₄]⁺

Retro-Diels-Alder

fragmentation of the

tetrahydroisoquinoline ring

132 [M-Br]⁺ Loss of the bromine atom

104 [C₈H₁₀]⁺ Further fragmentation

NMR Spectroscopy (Predicted)
¹H NMR:

Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.8-7.5 ppm. The bromine

atom at the 8-position will influence the chemical shifts and coupling patterns of the protons

on the aromatic ring.

Methylene Protons (-CH₂-): The four methylene groups of the tetrahydroisoquinoline ring are

expected to show signals in the range of δ 2.5-4.5 ppm. These would likely appear as

multiplets due to spin-spin coupling.

¹³C NMR:

Aromatic Carbons (Ar-C): Aromatic carbons are expected in the range of δ 120-140 ppm.

The carbon attached to the bromine (C8) would be significantly shifted.
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Methylene Carbons (-CH₂-): The aliphatic carbons of the tetrahydroisoquinoline ring are

expected to resonate in the range of δ 25-50 ppm.

Infrared (IR) Spectroscopy (Predicted)
Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group

3300-3500 N-H Stretch Secondary Amine

2850-3000 C-H Stretch Aliphatic

3000-3100 C-H Stretch Aromatic

1550-1650 C=C Stretch Aromatic Ring

1000-1100 C-N Stretch Amine

500-700 C-Br Stretch Bromo-aromatic

Synthesis and Purification
8-Bromo-1,2,3,4-tetrahydroisoquinoline is primarily used as an intermediate in organic

synthesis.[2] A detailed experimental protocol for its synthesis has been reported and is

outlined below.

Experimental Protocol: Synthesis
The synthesis involves the deprotection of a mixture of N-protected 6-bromo and 8-bromo-3,4-

dihydroisoquinolines.

Materials:

A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-

(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Methanol (MeOH)

Saturated aqueous sodium carbonate (Na₂CO₃) solution
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Dichloromethane (CH₂Cl₂)

Water (H₂O)

Saturated sodium chloride (NaCl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel (230-400 mesh)

Chloroform (CHCl₃)

Procedure:

A solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL) is

prepared.[2]

The mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and

its 8-bromo isomer (3 g, 9.7 mmol) is added to the solvent mixture.[2]

The reaction mixture is heated to reflux and stirred overnight.[2]

The mixture is then concentrated under reduced pressure.[2]

The resulting residue is extracted with dichloromethane.[2]

The organic layers are combined and washed sequentially with water and saturated sodium

chloride solution.[2]

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated

under reduced pressure.[2]

Purification Protocol
The crude product is purified by silica gel column chromatography.

Procedure:

A silica gel column (230-400 mesh) is prepared.[2]
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The crude product is loaded onto the column.

The column is eluted with a gradient of 0-2% methanol in chloroform.[2]

8-Bromo-1,2,3,4-tetrahydroisoquinoline is collected as the first fraction, yielding a

colorless viscous oil (0.45 g, 22% yield).[2]

The second fraction contains 6-bromo-1,2,3,4-tetrahydroisoquinoline as a white solid (1.0 g,

48% yield).[2]

Synthesis and Purification Workflow

Synthesis
Workup

Purification

Starting Materials:
- Mixture of 6- and 8-bromo protected isoquinolines

- Methanol
- Sat. aq. Na₂CO₃

Reflux OvernightHeat ConcentrateCool and Evaporate Extract with CH₂Cl₂ Wash with H₂O and Brine Dry over Na₂SO₄ Evaporate Solvent Silica Gel Column Chromatography
(0-2% MeOH in CHCl₃)

8-Bromo-1,2,3,4-
tetrahydroisoquinoline

(Colorless Oil, 22% Yield)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 8-Bromo-1,2,3,4-
tetrahydroisoquinoline.

Biological Activity and Potential Applications
While the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) has been extensively

studied and shown to possess a wide range of pharmacological activities, specific biological

data for 8-Bromo-1,2,3,4-tetrahydroisoquinoline is not readily available in the current

scientific literature. THIQ-based compounds are known to interact with various biological

targets, suggesting potential avenues of research for this particular derivative.

General Biological Profile of Tetrahydroisoquinolines
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in

numerous natural products and synthetic compounds with diverse biological effects, including:
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Antitumor

Antibacterial

Antiviral

Antifungal

Anticancer

Anti-inflammatory

Potential Areas of Investigation
Given the known activities of related tetrahydroisoquinoline analogs, 8-Bromo-1,2,3,4-
tetrahydroisoquinoline could be a candidate for investigation in the following areas:

Dopaminergic, Serotonergic, and Adrenergic Receptor Modulation: Many THIQ derivatives

are known to interact with monoamine neurotransmitter systems. The position and nature of

substituents on the aromatic ring can significantly influence receptor affinity and selectivity.

Enzyme Inhibition: The THIQ scaffold is present in various enzyme inhibitors. The 8-bromo

substituent could play a role in binding to the active site of certain enzymes.

Further research is required to elucidate the specific biological targets, mechanism of action,

and potential therapeutic applications of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

Safety and Handling
8-Bromo-1,2,3,4-tetrahydroisoquinoline is classified as a hazardous substance.

GHS Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]
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Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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